Hydrogenation Catalyst Yield: quinoline-8-thiolate vs. 2,2′-bipyridine
In a direct comparison, the Ru(II) catalyst bearing quinoline-8-thiolate (quS) achieved hydrogenation yields of up to 97% from 2,5-hexanedione and 66% from 2,5-dimethylfuran, whereas the otherwise identical complex containing 2,2′-bipyridine (bipy) exhibited only marginal activity under the same aqueous acidic conditions at 175–225 °C [1]. DFT analysis attributes the superiority of quS to a metal–ligand bifunctional mechanism enabling heterolytic H₂ activation, a pathway inaccessible to the bipy analog [1].
| Evidence Dimension | Catalytic hydrogenation yield of biomass-derived substrates |
|---|---|
| Target Compound Data | [(4′-Ph-terpy)(quS)Ru(L)]ⁿ⁺: up to 97% (2,5-hexanedione), up to 66% (2,5-dimethylfuran) |
| Comparator Or Baseline | [(4′-Ph-terpy)(bipy)Ru(L)]ⁿ⁺: marginal activity (<5% yield inferred from 'only marginally active') |
| Quantified Difference | >90 percentage-point yield advantage for the quinoline-8-thiolate system |
| Conditions | Aqueous acidic medium, T = 175–225 °C, C6 substrates (2,5-hexanedione; 2,5-dimethylfuran) |
Why This Matters
For R&D groups developing high-temperature aqueous-phase hydrogenation catalysts, selecting quinoline-8-thiolate over bipyridine as a ligand can mean the difference between a scalable process and a non-viable catalyst.
- [1] Schlaf, M. et al. Ruthenium-8-quinolinethiolate-phenylterpyridine versus ruthenium-bipyridine-phenyl-terpyridine complexes as homogeneous water and high temperature stable hydrogenation catalysts for biomass-derived substrates. Polyhedron 2016, 110, 247–256. View Source
